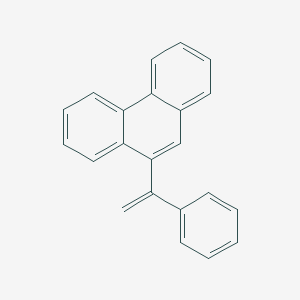
9-(1-Phenylethenyl)phenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(1-Phenylethenyl)phenanthrene, also known as PEP, is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons. PEP has been studied for its potential use in various scientific research applications due to its unique properties.
作用機序
The mechanism of action of 9-(1-Phenylethenyl)phenanthrene is not well understood. However, studies have suggested that 9-(1-Phenylethenyl)phenanthrene may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in the levels of acetylcholine in the brain, which may have implications for the treatment of Alzheimer's disease.
生化学的および生理学的効果
Studies have shown that 9-(1-Phenylethenyl)phenanthrene has a variety of biochemical and physiological effects. 9-(1-Phenylethenyl)phenanthrene has been shown to exhibit antioxidant and anti-inflammatory properties, which may have implications for the treatment of various diseases, including cancer and neurodegenerative disorders. 9-(1-Phenylethenyl)phenanthrene has also been shown to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
9-(1-Phenylethenyl)phenanthrene exhibits several advantages for use in lab experiments. 9-(1-Phenylethenyl)phenanthrene is a stable compound that can be easily synthesized in good yields. 9-(1-Phenylethenyl)phenanthrene also exhibits excellent solubility, making it easy to handle and work with in the lab. However, 9-(1-Phenylethenyl)phenanthrene also exhibits some limitations. 9-(1-Phenylethenyl)phenanthrene is a relatively new compound, and its properties and applications are still being studied. Additionally, 9-(1-Phenylethenyl)phenanthrene is a highly toxic compound, and caution must be taken when handling it in the lab.
将来の方向性
There are several future directions for the study of 9-(1-Phenylethenyl)phenanthrene. One direction is the development of new synthetic methods for 9-(1-Phenylethenyl)phenanthrene that are more efficient and cost-effective. Another direction is the study of the potential use of 9-(1-Phenylethenyl)phenanthrene in the development of new drugs for the treatment of various diseases. Further studies are also needed to better understand the mechanism of action of 9-(1-Phenylethenyl)phenanthrene and its potential applications in various scientific research fields.
Conclusion
In conclusion, 9-(1-Phenylethenyl)phenanthrene, or 9-(1-Phenylethenyl)phenanthrene, is a promising compound that has been studied for its potential use in various scientific research applications. 9-(1-Phenylethenyl)phenanthrene exhibits unique properties that make it a promising candidate for use in organic electronics, optoelectronics, and photovoltaics. 9-(1-Phenylethenyl)phenanthrene also exhibits several biochemical and physiological effects that may have implications for the treatment of various diseases. However, caution must be taken when handling 9-(1-Phenylethenyl)phenanthrene in the lab due to its highly toxic nature. Further studies are needed to fully understand the potential of 9-(1-Phenylethenyl)phenanthrene in various scientific research fields.
合成法
The synthesis of 9-(1-Phenylethenyl)phenanthrene can be achieved through various methods, including the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for synthesizing 9-(1-Phenylethenyl)phenanthrene. It involves the coupling of 9-bromo-phenanthrene with phenylboronic acid in the presence of a palladium catalyst and a base. The reaction results in the formation of 9-(1-Phenylethenyl)phenanthrene in good yields.
科学的研究の応用
9-(1-Phenylethenyl)phenanthrene has been studied for its potential use in various scientific research applications, including organic electronics, optoelectronics, and photovoltaics. 9-(1-Phenylethenyl)phenanthrene exhibits excellent thermal stability, high charge carrier mobility, and good solubility, making it a promising material for organic electronics applications. 9-(1-Phenylethenyl)phenanthrene has also been studied for its use in the development of high-performance organic solar cells due to its unique absorption properties.
特性
CAS番号 |
60300-73-4 |
|---|---|
製品名 |
9-(1-Phenylethenyl)phenanthrene |
分子式 |
C22H16 |
分子量 |
280.4 g/mol |
IUPAC名 |
9-(1-phenylethenyl)phenanthrene |
InChI |
InChI=1S/C22H16/c1-16(17-9-3-2-4-10-17)22-15-18-11-5-6-12-19(18)20-13-7-8-14-21(20)22/h2-15H,1H2 |
InChIキー |
YPOCYBUHLLSFGX-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
正規SMILES |
C=C(C1=CC=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)
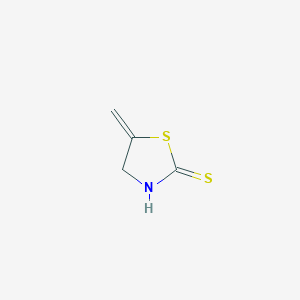
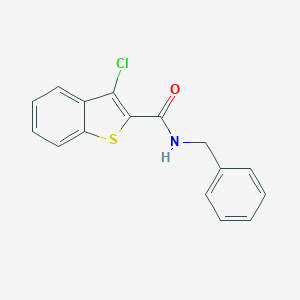
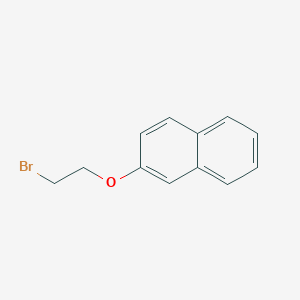
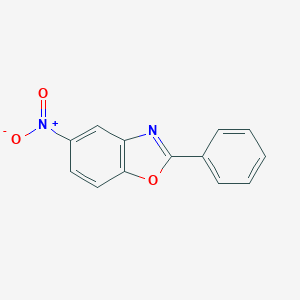
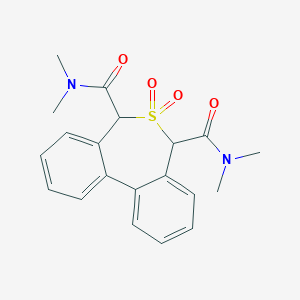
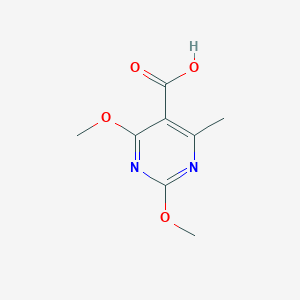
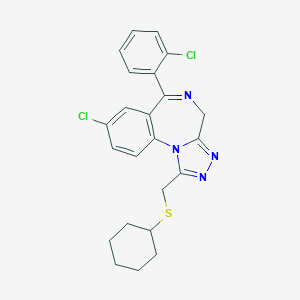
![1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B188606.png)
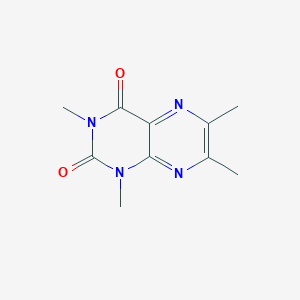
![6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B188610.png)
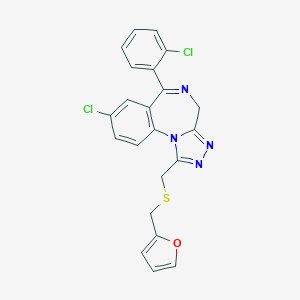
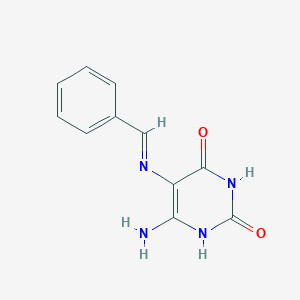
![6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine](/img/structure/B188613.png)